molecular formula C9H11BrO2 B3230058 2-(4-Bromo-2-methoxyphenyl)ethanol CAS No. 1289626-24-9

2-(4-Bromo-2-methoxyphenyl)ethanol

Cat. No.: B3230058
CAS No.: 1289626-24-9
M. Wt: 231.09 g/mol
InChI Key: MGVQTXCVWWQCRT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)ethanol typically involves the bromination of 2-methoxyphenethyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-methoxyphenethyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used to replace the bromine atom.

Major Products

    Oxidation: 2-(4-Bromo-2-methoxyphenyl)acetaldehyde or 2-(4-Bromo-2-methoxyphenyl)acetic acid.

    Reduction: 2-Methoxyphenethyl alcohol.

    Substitution: 2-(4-Methoxyphenyl)ethanol derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)ethanol depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various reactions to form more complex structures. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The presence of the bromine and methoxy groups can affect the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

2-(4-Bromo-2-methoxyphenyl)ethanol can be compared with other similar compounds, such as:

    2-(4-Chloro-2-methoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-(4-Methoxyphenyl)ethanol: Lacks the bromine atom, resulting in different chemical properties and uses.

    2-(4-Bromo-2-hydroxyphenyl)ethanol:

The uniqueness of this compound lies in the combination of the bromine and methoxy substituents, which confer specific reactivity and properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVQTXCVWWQCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303356
Record name 4-Bromo-2-methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289626-24-9
Record name 4-Bromo-2-methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289626-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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